molecular formula C19H21NO4 B8171691 tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate

tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate

Cat. No.: B8171691
M. Wt: 327.4 g/mol
InChI Key: LDXCQIOWOJESDP-UHFFFAOYSA-N
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Description

tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is often used as an intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate typically involves the reaction of benzyl iodide with formyl chloride and tert-butylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the formyl group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe in biological studies.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate involves its reactivity with various chemical reagents. The formyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl 4-formylbenzylcarbamate

Uniqueness: tert-Butyl (4-((4-formylbenzyl)oxy)phenyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the formyl group. This combination makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-[(4-formylphenyl)methoxy]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-8-10-17(11-9-16)23-13-15-6-4-14(12-21)5-7-15/h4-12H,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCQIOWOJESDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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